

An In-depth Technical Guide to 5-Pentylcyclohexane-1,3-dione

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Compound of Interest

Compound Name: 5-Pentylcyclohexane-1,3-dione

Cat. No.: B100022

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CAS Number: 18456-88-7

This technical guide provides a comprehensive overview of **5-Pentylcyclohexane-1,3-dione**, intended for researchers, scientists, and professionals in the field of drug development. The document details the compound's physicochemical properties, a detailed synthesis protocol, and an exploration of the known biological activities of the broader class of cyclohexane-1,3-dione derivatives.

Physicochemical Properties

5-Pentylcyclohexane-1,3-dione is a diketone with a pentyl substituent on the cyclohexane ring. Its key physicochemical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₈ O ₂	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	182.26 g/mol	--INVALID-LINK--, --INVALID-LINK--
Density	0.977 g/cm ³	--INVALID-LINK--
Boiling Point	298.9 °C at 760 mmHg	--INVALID-LINK--
Flash Point	111.6 °C	--INVALID-LINK--
Vapor Pressure	0.001 mmHg at 25°C	--INVALID-LINK--
Refractive Index	1.461	--INVALID-LINK--
LogP	2.505	--INVALID-LINK--
Topological Polar Surface Area	34.1 Å ²	--INVALID-LINK--
Hydrogen Bond Acceptor Count	2	--INVALID-LINK--
Rotatable Bond Count	4	--INVALID-LINK--

Synthesis of 5-Pentylcyclohexane-1,3-dione

The primary synthetic route to **5-Pentylcyclohexane-1,3-dione** is through a Michael addition reaction followed by an intramolecular Dieckmann condensation. The common starting materials for this synthesis are 3-Nonen-2-one and Diethyl malonate.

Experimental Protocol: Synthesis via Michael Addition and Dieckmann Condensation

This protocol is a representative procedure based on established methods for the synthesis of 5-alkylcyclohexane-1,3-diones.

Materials:

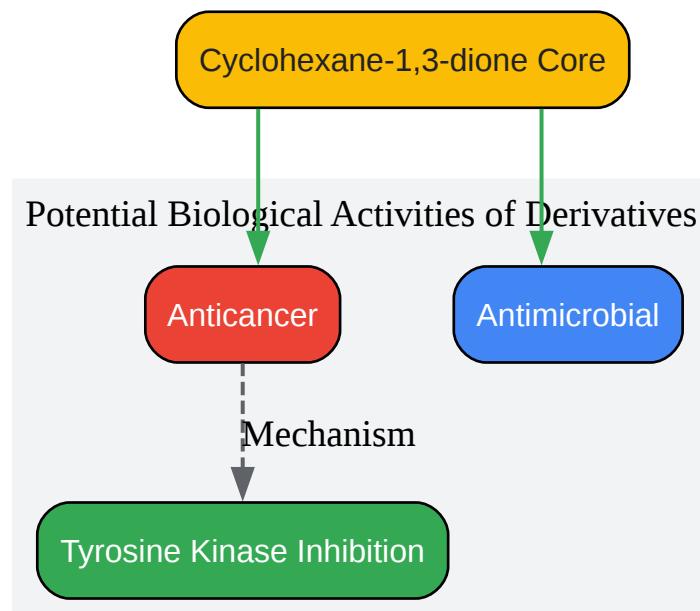
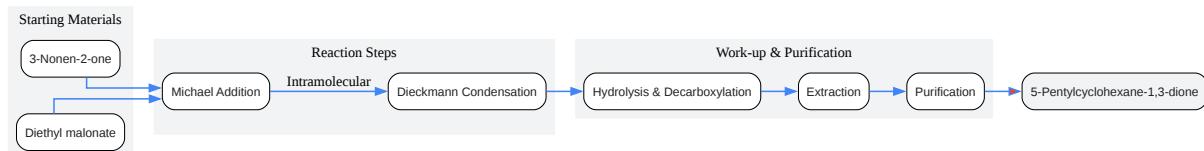
- 3-Nonen-2-one

- Diethyl malonate
- Sodium ethoxide
- Anhydrous ethanol
- Hydrochloric acid (concentrated)
- Sodium hydroxide
- Diethyl ether
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol.
- Addition of Reactants: To the stirred solution, add diethyl malonate dropwise at room temperature. Following this, add 3-Nonen-2-one dropwise to the reaction mixture.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
- Work-up:

- Cool the reaction mixture to room temperature and then neutralize with hydrochloric acid.
- Remove the ethanol under reduced pressure using a rotary evaporator.
- To the residue, add a solution of sodium hydroxide and heat to reflux to hydrolyze the ester and effect decarboxylation.
- Cool the mixture and acidify with concentrated hydrochloric acid.
- Extract the product with diethyl ether.
- Wash the combined organic layers with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.



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